1-Methyl-1h-1,2,4-triazol-5-amine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-methyl-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4/c1-7-3(4)5-2-6-7/h2H,1H3,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBTDXUGMCUNQDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60340691 | |

| Record name | 1-methyl-1h-1,2,4-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15795-39-8 | |

| Record name | 1-methyl-1h-1,2,4-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-1,2,4-triazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Methyl-1h-1,2,4-triazol-5-amine chemical properties

An In-Depth Technical Guide to 1-Methyl-1H-1,2,4-triazol-5-amine: Properties, Synthesis, and Applications

Foreword

As a cornerstone heterocyclic scaffold, the 1,2,4-triazole nucleus is of profound interest to the scientific community, particularly in the realms of medicinal chemistry and materials science.[1][2] Its derivatives are known to exhibit a vast spectrum of biological activities, including antifungal, antiviral, and anticancer properties.[2][3][4] This guide focuses on a specific, yet vital, derivative: This compound (CAS No: 15795-39-8). This molecule serves as a critical building block for the synthesis of more complex chemical entities. This document provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safety considerations, tailored for researchers, scientists, and drug development professionals.

Section 1: Core Chemical and Physical Properties

This compound is a solid, typically appearing as a beige or off-white powder.[5] Its fundamental properties are crucial for its handling, reaction setup, and purification. The methyl group at the N1 position of the triazole ring significantly influences its electronic properties and steric profile compared to its unsubstituted counterpart, 3-amino-1,2,4-triazole.

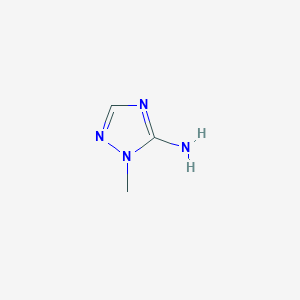

Below is the chemical structure of this compound.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Structural confirmation is paramount. While specific spectra for this exact compound are not readily available in public databases, the expected NMR signals can be predicted based on its structure and data from analogous triazole derivatives. [1][6][7] Predicted ¹H NMR (400 MHz, DMSO-d₆):

-

δ ~ 7.5-7.8 ppm (s, 1H): This singlet corresponds to the C-H proton on the triazole ring (at position 3).

-

δ ~ 5.4-5.8 ppm (br s, 2H): A broad singlet for the two protons of the primary amine (-NH₂). This signal is exchangeable with D₂O.

-

δ ~ 3.4-3.6 ppm (s, 3H): A sharp singlet integrating to three protons, characteristic of the N-methyl group (-CH₃).

Predicted ¹³C NMR (100 MHz, DMSO-d₆):

-

δ ~ 158-162 ppm: Carbon atom C5, attached to the amino group.

-

δ ~ 145-150 ppm: Carbon atom C3.

-

δ ~ 30-35 ppm: Carbon of the N-methyl group.

Section 3: Reactivity and Applications

The chemical reactivity of this compound is dictated by the nucleophilic amino group and the aromatic triazole ring. This dual functionality makes it a versatile intermediate in organic synthesis.

Key Reactions

-

N-Acylation/Sulfonylation: The primary amine readily reacts with acid chlorides, anhydrides, and sulfonyl chlorides to form the corresponding amides and sulfonamides. This is a common strategy for incorporating the triazole moiety into larger molecules.

-

Schiff Base Formation: Condensation with aldehydes and ketones yields Schiff bases (imines), which are valuable intermediates for synthesizing more complex heterocyclic systems. [8]3. Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) can convert the amino group into a diazonium salt. This intermediate can then undergo various transformations, such as Sandmeyer reactions, to introduce a range of functional groups at the 5-position.

Caption: Overview of key reaction pathways for the title compound.

Applications in Drug Discovery

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry. [9]Its ability to act as a hydrogen bond donor and acceptor, coupled with its metabolic stability and favorable solubility profiles, makes it an attractive component in drug design. [1]this compound serves as a key starting material for synthesizing compounds with potential therapeutic activities, including:

-

Antimicrobial Agents: The triazole core is present in numerous antifungal and antibacterial drugs. [2][4]* Anticancer Agents: Many triazole derivatives have been investigated for their ability to inhibit cancer cell proliferation. [2][9]* Kinase Inhibitors: The scaffold can be functionalized to target specific enzyme active sites, a common strategy in modern drug development.

Section 4: Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed when handling this compound. The information below is a summary of best practices derived from available safety data sheets for similar compounds. [5][10][11] Hazard Identification:

-

May be harmful if swallowed.

-

Can cause skin and serious eye irritation. [12][13]* May cause respiratory irritation. [12][13] Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [11]* Eye/Face Protection: Wear safety glasses with side shields or goggles. [5]* Skin Protection: Wear compatible chemical-resistant gloves. A lab coat is mandatory. [11]* Respiratory Protection: If dust is generated, use an approved/certified respirator. [14]* General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. [5][11] Storage:

-

Keep the container tightly closed in a dry, cool, and well-ventilated place. [5][14]* Store under an inert atmosphere to prevent degradation. [15]* Incompatible Materials: Keep away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides. [5] First-Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention. [5]* Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing. [5]* Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention. [5]* Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center. [5][11]

References

-

1-METHYL-1H-1,2,4-TRIAZOLE-5-AMINE. ChemBK. [Link]

-

1H-1,2,4-Triazole, 5-bromo-1-methyl-. Angene Chemical. [Link]

-

16681-72-4 (C3H4BrN3). PubChemLite. [Link]

-

Cas:16681-72-4 Name:5-bromo-1-methyl-1,2,4-triazole. Aribo Chem. [Link]

-

Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. AIP Publishing. [Link]

-

1-METHYL-1H-1,2,4-TRIAZOLE-5-AMINE. LookChem. [Link]

-

1-methyl-3-phenyl-1H-1,2,4-triazol-5-amine. PubChem. [Link]

-

Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Al-Nahrain Journal of Science. [Link]

-

Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. ResearchGate. [Link]

-

1-methyl-1h-1,2,4-triazole-5-amine. Chemable. [Link]

-

Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. [Link]

-

N-[(Z)-(1-Methyl-1H-pyrrol-2-yl)methylidene]-1H-1,2,4-triazol-5-amine. National Center for Biotechnology Information. [Link]

- Synthesizing method of 1-methyl-5-aminotetrazole.

-

1H--[5][16][17]triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. SciELO. [Link]

-

Chemical Properties of 1H-1,2,4-Triazole (CAS 288-88-0). Cheméo. [Link]

-

NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. [Link]

-

3-Amino-5-methyl-1,2,4-triazole. Alzchem Group. [Link]

-

Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. MDPI. [Link]

-

The Chemistry of 1,2,4-Triazoles. ACS Publications. [Link]

-

1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. National Center for Biotechnology Information. [Link]

-

1,2,4-Triazoles as Important Antibacterial Agents. MDPI. [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles. National Center for Biotechnology Information. [Link]

-

(E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime. MDPI. [Link]

-

State of The Art on the Field of Amino-1,2,4-Triazoles Industrial Application. ResearchGate. [Link]

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. fishersci.com [fishersci.com]

- 6. ripublication.com [ripublication.com]

- 7. dspace.ncl.res.in [dspace.ncl.res.in]

- 8. N-[(Z)-(1-Methyl-1H-pyrrol-2-yl)methylidene]-1H-1,2,4-triazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. enamine.enamine.net [enamine.enamine.net]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. 1-methyl-3-phenyl-1H-1,2,4-triazol-5-amine | C9H10N4 | CID 12581307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. spectrumchemical.com [spectrumchemical.com]

- 15. 1-METHYL-1H-1,2,4-TRIAZOLE-5-AMINE|lookchem [lookchem.com]

- 16. chembk.com [chembk.com]

- 17. angenechemical.com [angenechemical.com]

1-Methyl-1h-1,2,4-triazol-5-amine synthesis pathways

An In-Depth Technical Guide to the Synthesis of 1-Methyl-1H-1,2,4-triazol-5-amine

Introduction

This compound is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug development. As a substituted aminotriazole, its structural motif is integral to a wide array of pharmacologically active molecules, valued for its ability to participate in hydrogen bonding and act as a stable, bioisosteric replacement for other functional groups. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive exploration of the primary synthetic pathways to this valuable intermediate. We will delve into the mechanistic underpinnings, compare the strategic advantages of different routes, and provide actionable experimental protocols grounded in established chemical literature.

Chapter 1: Retrosynthetic Analysis and Core Synthetic Strategies

The synthesis of this compound can be approached from two fundamentally different strategic directions. The choice of strategy often depends on the availability of starting materials, desired scale, and the need to control regiochemistry.

-

Strategy A: Pre-Methylation and Cyclization. This approach involves constructing the 1,2,4-triazole ring from precursors that already contain the requisite N-methyl group. This inherently ensures the correct regiochemistry of the final product.

-

Strategy B: Post-Cyclization N-Methylation. This strategy involves first synthesizing the parent heterocycle, 1H-1,2,4-triazol-5-amine, followed by a selective methylation step. This route can be highly efficient if the regioselectivity of the methylation can be effectively controlled.

Caption: Retrosynthetic analysis of this compound.

Chapter 2: Pathway I - Cyclization from N-Methylated Precursors

This strategy offers excellent control over the final product's isomeric purity by incorporating the methyl group into one of the starting materials before the ring-forming cyclization step.

Methodology: Cyclocondensation of Aminoguanidines with Carboxylic Acids

A robust and widely used method for forming the 3-amino-1,2,4-triazole core involves the reaction of an aminoguanidine derivative with a carboxylic acid.[1] By starting with a methyl-substituted aminoguanidine, the methyl group is locked into the desired position.

The reaction proceeds via the formation of an N-acyl aminoguanidine intermediate, which then undergoes a cyclodehydration reaction, typically induced by heating, to form the triazole ring.[1] The choice of carboxylic acid provides the substituent at the C5 position; for an unsubstituted C5, formic acid is used.

Caption: Cyclocondensation pathway to form the methylated triazole ring.

Experimental Protocol: Synthesis from 1-Methylaminoguanidine Hydrochloride and Formic Acid

-

Reaction Setup : To a round-bottom flask equipped with a reflux condenser, add 1-methylaminoguanidine hydrochloride (1.0 eq) and an excess of formic acid (5.0 eq).

-

Heating : Heat the mixture to reflux (approximately 110-120 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up : After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 8-9.

-

Extraction : Extract the aqueous solution with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Chapter 3: Pathway II - N-Methylation of 1H-1,2,4-triazol-5-amine

This pathway is attractive due to the commercial availability and low cost of the starting material, 1H-1,2,4-triazol-5-amine (also known as 3-amino-1,2,4-triazole). However, the primary challenge is achieving regioselective methylation at the N1 position, as alkylation can also occur at the N2 and N4 positions of the triazole ring, as well as on the exocyclic amino group.

The regiochemical outcome of the N-alkylation is influenced by several factors, including the nature of the methylating agent, the base, the solvent, and the temperature.[2] In many heterocyclic systems, the site of alkylation is directed by the most stable tautomeric form and the relative nucleophilicity of the different nitrogen atoms.

Caption: N-Methylation of 1H-1,2,4-triazol-5-amine leading to isomeric products.

Experimental Protocol: Regioselective N1-Methylation

Rationale: The use of a polar aprotic solvent like DMF or acetonitrile with a mild base such as potassium carbonate often favors methylation at the N1 position. Stronger bases can lead to the formation of a dianion, resulting in a different isomeric distribution.

-

Precursor Synthesis : 1H-1,2,4-triazol-5-amine can be synthesized by heating aminoguanidine bicarbonate with formic acid.[3] A mixture of aminoguanidine bicarbonate (1.0 mole) and 98-100% formic acid (1.05 moles) is cautiously heated until gas evolution ceases, then held at 120 °C for 5 hours.[3] The product is isolated after cooling and recrystallization from ethanol, typically in high yield (95-97%).[3]

-

Reaction Setup : Suspend 1H-1,2,4-triazol-5-amine (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous dimethylformamide (DMF).

-

Addition of Reagent : Add methyl iodide (1.1 eq) dropwise to the suspension at room temperature while stirring.

-

Reaction : Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC to confirm the consumption of the starting material.

-

Work-up : Pour the reaction mixture into ice water to precipitate the product and quench any unreacted methyl iodide.

-

Isolation : Filter the resulting solid, wash with cold water, and dry under vacuum.

-

Purification : The crude product will likely be a mixture of isomers. Purification via column chromatography (using a gradient of ethyl acetate in hexanes or methanol in dichloromethane) is typically required to isolate the desired this compound isomer.

Chapter 4: Pathway III - Reduction of a Nitro Precursor

An alternative and often high-yielding final step is the reduction of a corresponding nitro-substituted triazole. This method leverages the robust and clean nature of catalytic hydrogenation.

The required precursor, 1-methyl-5-nitro-1H-1,2,4-triazole, can be synthesized first. The subsequent reduction of the nitro group to an amine is typically quantitative and produces minimal byproducts, simplifying purification.

Caption: Synthesis via reduction of a nitro-triazole precursor.

Experimental Protocol: Catalytic Hydrogenation

-

Reaction Setup : In a hydrogenation vessel, dissolve 1-methyl-5-nitro-1H-1,2,4-triazole (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Catalyst Addition : Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10% by weight of the starting material).

-

Hydrogenation : Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-3 atm or 50 psi) and stir vigorously at room temperature.

-

Monitoring : The reaction is usually complete within 2-4 hours, which can be confirmed by monitoring hydrogen uptake or by TLC analysis.

-

Work-up : Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen or argon.

-

Purification : Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the this compound product, which is often of high purity without further purification.[4]

Chapter 5: Comparative Analysis of Synthesis Pathways

The selection of an optimal synthetic route depends on a balance of factors including yield, cost, isomeric purity, and operational simplicity.

| Pathway | Key Starting Materials | Core Transformation | Typical Yield | Advantages | Disadvantages/Challenges |

| I: Cyclization | 1-Methylaminoguanidine, Formic Acid | Cyclocondensation | Moderate to Good | Excellent regiocontrol; single isomer formed. | N-methylated starting materials may be less common or more expensive. |

| II: N-Methylation | 1H-1,2,4-triazol-5-amine, Methyl Iodide | N-Alkylation | Variable | Inexpensive, readily available starting materials.[3] | Poor regioselectivity; formation of multiple isomers requires careful purification. |

| III: Nitro Reduction | 1-Methyl-5-nitro-1H-1,2,4-triazole | Catalytic Hydrogenation | Excellent[4] | High yield and purity of the final product; clean reaction.[4] | Requires synthesis of the nitro precursor; involves handling of hydrogen gas. |

Conclusion

The synthesis of this compound can be successfully achieved through several distinct pathways. For applications where isomeric purity is paramount and scale permits, the cyclization of N-methylated precursors (Pathway I) is the most direct and reliable strategy. For cost-effective, large-scale synthesis where purification capabilities are robust, the N-methylation of the parent triazole (Pathway II) may be viable, provided the separation of isomers is addressed. Finally, the reduction of a nitro precursor (Pathway III) stands out as a superior method for obtaining high-purity material in the final step, making it an excellent choice for the late stages of a multi-step synthesis. The ultimate choice of method will be guided by the specific constraints and objectives of the research or development program.

References

- Visible light-induced cyclization reactions for the synthesis of 1,2,4-triazolines and 1,2,4-triazoles. Chemical Communications (RSC Publishing).

- Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. National Institutes of Health (NIH).

- synthesis of 1,2,4 triazole compounds. ISRES.

- Practical Methods for the Synthesis of 1,2,4‐Triazole[1,5‐a]pyridine Derivatives.

- Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities.

-

Peptide Synthesis with 5‐Amino‐1‐methyl‐1H‐[5][6][7]triazole‐3‐carboxylic Acid. Taylor & Francis Online. Available at:

- Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry.

- N-[(Z)-(1-Methyl-1H-pyrrol-2-yl)methylidene]-1H-1,2,4-triazol-5-amine. National Institutes of Health (NIH).

- A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities.

- 1-METHYL-1H-1,2,4-TRIAZOLE-5-AMINE. LookChem.

- Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links.

- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. National Institutes of Health (NIH).

- Method for synthesizing 3-amino-5-mercapto-1,2,4-triazole. Google Patents.

-

3-amino-1h-1,2,4-triazole. Organic Syntheses. Available at: [Link]

- Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. National Institutes of Health (NIH).

-

Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. MDPI. Available at: [Link]

-

Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. Available at: [Link]

- A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. (PDF).

-

[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

(PDF) Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. ResearchGate. Available at: [Link]

- Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives.

-

1-methyl-1h-1,2,4-triazole-5-amine. chemable. Available at: [Link]

-

1-METHYL-1H-1,2,4-TRIAZOLE-5-AMINE. ChemBK. Available at: [Link]

- Synthesizing process of 1H-1,2,4-triazole. Google Patents.

-

Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 1-METHYL-1H-1,2,4-TRIAZOLE-5-AMINE|lookchem [lookchem.com]

- 5. Visible light-induced cyclization reactions for the synthesis of 1,2,4-triazolines and 1,2,4-triazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Spectroscopic data of 1-Methyl-1h-1,2,4-triazol-5-amine

An In-Depth Technical Guide to the Spectroscopic Data of 1-Methyl-1H-1,2,4-triazol-5-amine

Authored by a Senior Application Scientist

Introduction

This compound (C₃H₆N₄, Molar Mass: 98.11 g/mol ) is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a substituted aminotriazole, its structural framework is a key pharmacophore in various biologically active molecules. An unambiguous understanding of its molecular structure is paramount for quality control, reaction monitoring, and the rational design of new chemical entities. This guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—essential for the definitive characterization of this compound. The interpretation herein is grounded in fundamental principles and supported by data from authoritative spectral databases and relevant scientific literature.

Molecular Structure and Spectroscopic Overview

The structural features of this compound—a five-membered aromatic ring containing three nitrogen atoms, a methyl group, and an amine substituent—give rise to a distinct spectroscopic fingerprint. The following sections will dissect the expected and observed data from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Diagram 1: Molecular Structure of this compound

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation.[1]

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show three distinct signals corresponding to the methyl group protons, the amine protons, and the proton on the triazole ring.

Table 1: Predicted ¹H NMR Spectral Data

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |

| -CH₃ (on N1) | ~3.5 - 3.8 | Singlet (s) | 3H |

| -NH₂ (on C5) | ~5.0 - 5.5 (broad) | Singlet (s) | 2H |

| C3-H | ~7.5 - 7.8 | Singlet (s) | 1H |

-

Expertise & Experience: The N-methyl protons are expected to appear as a sharp singlet in the range of 3.5-3.8 ppm. This downfield shift, compared to a typical aliphatic methyl group, is due to the deshielding effect of the adjacent nitrogen atom within the aromatic triazole ring. The amine (-NH₂) protons typically present as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with the solvent.[2] Its chemical shift is highly dependent on solvent and concentration. The lone proton on the triazole ring (C3-H) is expected to be the most downfield signal, appearing as a sharp singlet, characteristic of a proton on an electron-deficient aromatic heterocycle.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will reveal the three unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data

| Signal Assignment | Chemical Shift (δ) ppm |

| -CH₃ (on N1) | ~30 - 35 |

| C3 | ~140 - 145 |

| C5 | ~155 - 160 |

-

Expertise & Experience: The methyl carbon signal is found in the typical aliphatic region but is influenced by the attached nitrogen. The two carbons of the triazole ring are significantly deshielded and appear far downfield. C5, being bonded to two nitrogen atoms (N1 and N4) and the exocyclic amino group, is expected to be the most downfield carbon. C3, bonded to two nitrogens (N2 and N4) and a hydrogen, will be slightly upfield relative to C5. These assignments are consistent with data reported for similar 1,2,4-triazole derivatives.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in the molecule. The spectrum of this compound is characterized by the vibrations of the amine group and the triazole ring.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3350 - 3250 | N-H Asymmetric & Symmetric Stretch | Medium-Strong |

| 3150 - 3100 | Aromatic C-H Stretch | Weak |

| 1650 - 1600 | N-H Scissoring (Bend) | Medium |

| 1580 - 1450 | C=N and N=N Ring Stretching | Strong |

| ~1250 | C-N Stretch | Medium |

-

Trustworthiness: The presence of a primary amine is definitively confirmed by two distinct bands in the 3350-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches. A medium intensity peak around 1630 cm⁻¹ due to the N-H bending vibration further corroborates this assignment. The strong absorptions in the 1580-1450 cm⁻¹ range are characteristic of the C=N and N=N stretching vibrations within the heterocyclic triazole ring, confirming the integrity of the core structure.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity and structure.

Table 4: Expected Mass Spectrometry Data (Electron Ionization)

| m/z Value | Interpretation |

| 98 | Molecular Ion [M]⁺ |

| 83 | [M - CH₃]⁺ |

| 71 | [M - HCN]⁺ |

| 56 | [M - CH₃ - HCN]⁺ |

-

Expertise & Experience: In electron ionization mass spectrometry (EI-MS), the molecular ion peak [M]⁺ is expected at an m/z of 98, confirming the molecular weight of the compound.[1] A common fragmentation pathway for N-alkylated heterocycles involves the loss of the alkyl group, which would result in a fragment at m/z 83 ([M - 15]⁺). The 1,2,4-triazole ring is known to undergo characteristic cleavage, often involving the loss of a molecule of hydrogen cyanide (HCN, 27 Da), leading to a fragment at m/z 71.[5] Subsequent fragmentation can lead to other smaller ions.

Experimental Protocols (Self-Validating Systems)

The acquisition of high-quality, reproducible spectroscopic data requires standardized and well-controlled experimental procedures.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to solubilize polar compounds and to slow down the exchange of labile amine protons.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.[3][6]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Acquire at least 16 scans for good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range of 0 to 180 ppm.

-

Use a 45-degree pulse angle and a relaxation delay of 2-5 seconds.

-

Acquire several hundred to a few thousand scans to achieve adequate signal intensity.

-

-

Data Processing: Process the raw data (FID) with an appropriate window function (e.g., exponential multiplication) followed by Fourier transformation. Phase and baseline correct the resulting spectrum and calibrate it using the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).

Diagram 2: NMR Data Acquisition and Processing Workflow

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. elar.urfu.ru [elar.urfu.ru]

- 3. pubs.aip.org [pubs.aip.org]

- 4. researchgate.net [researchgate.net]

- 5. 1H-1,2,4-Triazol-5-amine, 1-propyl- [webbook.nist.gov]

- 6. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Methyl-1H-1,2,4-triazol-5-amine: Molecular Structure, Synthesis, and Therapeutic Potential

This guide provides a comprehensive technical overview of 1-Methyl-1H-1,2,4-triazol-5-amine (CAS No. 15795-39-8), a heterocyclic compound of increasing interest to researchers, scientists, and drug development professionals.[1][2] We will delve into its core molecular structure, outline a robust synthetic protocol, and explore its potential applications within the pharmaceutical landscape, grounded in the established significance of the 1,2,4-triazole scaffold.

Molecular Structure and Physicochemical Properties

This compound is a substituted aminotriazole with the molecular formula C₃H₆N₄ and a molecular weight of 98.11 g/mol .[1] The molecule features a five-membered 1,2,4-triazole ring, a pharmacologically significant scaffold known for its diverse biological activities.[3][4] The structural integrity of this compound is defined by the strategic placement of a methyl group at the N1 position of the triazole ring and an amine group at the C5 position.

Structural Elucidation: A Spectroscopic Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The methyl protons (CH₃) attached to the nitrogen would likely appear as a singlet in the upfield region, typically around 3.5-4.0 ppm. The proton on the triazole ring (C3-H) would resonate further downfield as a singlet, likely in the range of 7.5-8.0 ppm. The amine (NH₂) protons would present as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration, but generally expected between 5.0 and 6.0 ppm.

-

¹³C NMR: The carbon NMR spectrum would reveal three distinct carbon signals. The methyl carbon (CH₃) would be found in the upfield region. The two carbons of the triazole ring (C3 and C5) would appear in the aromatic region, with the carbon bearing the amino group (C5) typically showing a different chemical shift compared to the other ring carbon (C3).

Infrared (IR) Spectroscopy:

The IR spectrum provides valuable information about the functional groups present. Key expected absorptions include:

-

N-H Stretching: As a primary amine, two distinct sharp to medium bands are anticipated in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

-

C-H Stretching: Absorptions for the methyl C-H bonds would be observed around 2950-3000 cm⁻¹.

-

C=N and N=N Stretching: The triazole ring vibrations would give rise to characteristic peaks in the 1400-1600 cm⁻¹ region.

-

N-H Bending: A bending vibration for the primary amine is expected around 1600-1650 cm⁻¹.

Mass Spectrometry (MS):

Mass spectrometric analysis would confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be observed at m/z 98. Subsequent fragmentation patterns would likely involve the loss of small neutral molecules such as HCN, N₂, or CH₃CN, which is characteristic of the fragmentation of triazole rings.

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 15795-39-8 | [1][2] |

| Molecular Formula | C₃H₆N₄ | [1] |

| Molecular Weight | 98.11 g/mol | [1] |

| Boiling Point | 281.9 °C at 760 mmHg (Predicted) | LookChem |

| Density | 1.44 g/cm³ (Predicted) | LookChem |

| Physical State | Solid (at room temperature) | - |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound can be reliably achieved through the reduction of its nitro precursor, 1-methyl-5-nitro-1H-1,2,4-triazole. This transformation is a standard and efficient method for the introduction of an amino group onto an aromatic ring. The following protocol is a representative procedure based on analogous reductions of nitrotriazoles.[5]

Experimental Protocol: Reduction of 1-Methyl-5-nitro-1H-1,2,4-triazole

Materials:

-

1-Methyl-5-nitro-1H-1,2,4-triazole

-

Palladium on Carbon (10% Pd/C)

-

Ethanol (or Methanol)

-

Hydrogen Gas (H₂)

-

Celite or other filter aid

-

Rotary Evaporator

-

Reaction Flask

-

Hydrogenation Apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

Step-by-Step Procedure:

-

Reaction Setup: In a suitable reaction flask, dissolve 1-methyl-5-nitro-1H-1,2,4-triazole in a minimal amount of ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on Carbon (typically 5-10 mol% relative to the starting material) to the solution.

-

Hydrogenation: Secure the flask to the hydrogenation apparatus. Purge the system with nitrogen gas to remove any air, then introduce hydrogen gas. The reaction can be carried out at room temperature and atmospheric pressure (balloon) or at elevated pressure in a Parr shaker for faster conversion.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with a small amount of ethanol to ensure complete recovery of the product.

-

Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield pure this compound.

Causality Behind Experimental Choices:

-

Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the hydrogenation of nitro groups to amines due to its high activity and selectivity.

-

Solvent: Ethanol or methanol are excellent solvents for both the starting material and the product, and they are compatible with the hydrogenation conditions.

-

Hydrogen Source: Hydrogen gas is the reducing agent in this reaction. The use of a balloon or a Parr apparatus allows for the safe and controlled delivery of hydrogen.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of pharmacological activities.[3][4] These activities include antifungal, antiviral, anticancer, and anti-inflammatory properties.[3][6] The therapeutic efficacy of these compounds is often attributed to the ability of the triazole ring to engage in hydrogen bonding and other non-covalent interactions with biological targets.

While specific pharmacological data for this compound is not extensively documented in publicly accessible literature, its structural similarity to other biologically active aminotriazoles suggests significant potential for its use as a building block in the synthesis of novel therapeutic agents. For instance, substituted[1][7]triazolo[1,5-a]pyrimidin-2-amine compounds, which can be synthesized from aminotriazole precursors, have been investigated as inhibitors of phosphodiesterase 2 (PDE2), a target for cognitive disorders.[8]

Potential Therapeutic Pathways

The aminotriazole moiety can serve as a versatile pharmacophore for targeting various biological pathways implicated in disease.

Caption: Potential therapeutic applications of the this compound scaffold.

The primary amine group on the this compound molecule provides a key reactive handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for high-throughput screening. This positions the molecule as a valuable starting material for lead optimization in various drug discovery programs.

Conclusion and Future Directions

This compound is a structurally well-defined heterocyclic compound with significant synthetic utility. While detailed experimental data for this specific molecule is emerging, its foundational role as a building block, derived from the broader, well-established family of 1,2,4-triazoles, underscores its importance for future research. The synthetic protocol outlined in this guide provides a reliable pathway to access this compound, paving the way for its broader application in medicinal chemistry. Further investigation into the specific biological activities of this compound and its derivatives is warranted and holds the promise of uncovering novel therapeutic agents for a range of diseases.

References

-

Chemable. 1-methyl-1h-1,2,4-triazole-5-amine. Chemable. Accessed January 4, 2026. [Link].

-

Cialun Chemical. 1-甲基-1H-1,2,4-三唑-5-胺| CAS:15795-39-8. Cialun Chemical. Accessed January 4, 2026. [Link].

-

Google Patents. US10239882B2 - Substituted 5-methyl-[1][7]triazolo[1,5-a]pyrimidin-2-amine compounds as PDE2 inhibitors. Google Patents. Accessed January 4, 2026. .

-

PMC. An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central. Accessed January 4, 2026. [Link].

-

NIST. 1H-1,2,4-Triazol-5-amine, 1-propyl-. NIST WebBook. Accessed January 4, 2026. [Link].

-

SpectraBase. 1H-1,2,4-Triazol-3-amine, 5-(2-methylpropyl)- - Optional[FTIR] - Spectrum. SpectraBase. Accessed January 4, 2026. [Link].

-

Titan Scientific. This compound. Titan Scientific. Accessed January 4, 2026. [Link].

-

MDPI. (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime. MDPI. Accessed January 4, 2026. [Link].

- Google Patents. WO2021059220A1 - Process for the production of 5-(4-((2 s,5 s)-5-(4-chlorobenzyl)-2-methylmorpholino)piperidin-1-yl)-1 h-1,2,4-triazol-3-amine.

-

NIH. Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate. National Institutes of Health. Accessed January 4, 2026. [Link].

-

PubMed. Synthesis and crystal structure of 1 H-1,2,4-triazole-3,5-di-amine monohydrate. PubMed. Accessed January 4, 2026. [Link].

- ResearchGate. Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4. ResearchGate. Accessed January 4, 2026. https://www.researchgate.net/publication/322961806_Synthesis_of_Triazole_derivative_4-benzylideneamino-5-phenyl-4H-124_-_triazole-3-thiol.

-

The Royal Society of Chemistry. S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. The Royal Society of Chemistry. Accessed January 4, 2026. [Link].

-

ResearchGate. (PDF) 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. ResearchGate. Accessed January 4, 2026. [Link].

- Google Patents. CN105906575A - Synthesizing process of 1H-1,2,4-triazole.

-

ResearchGate. (PDF) Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. ResearchGate. Accessed January 4, 2026. [Link].

-

MDPI. 1,2,4-Triazoles as Important Antibacterial Agents. MDPI. Accessed January 4, 2026. [Link].

-

Journal of University of Anbar for Pure Science. Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Journal of University of Anbar for Pure Science. Accessed January 4, 2026. [Link].

-

ACS Publications. The Chemistry of 1,2,4-Triazoles. ACS Publications. Accessed January 4, 2026. [Link].

-

PubMed Central. Pyrazolo[5,1-c][1][7]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. PubMed Central. Accessed January 4, 2026. [Link].

-

European Patent Office. 5-OXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL DERIVATIVES FOR THE TREATMENT OF CANCER. European Patent Office. Accessed January 4, 2026. [Link].

-

ResearchGate. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. ResearchGate. Accessed January 4, 2026. [Link].

-

Preprints.org. Dichlorophenoxy)Methyl)-4H- 1,2,4-Triazol-3-yl)Thio. Preprints.org. Accessed January 4, 2026. [Link].

- Google Patents. CN107445979A - 6 methylthiazols and the carboxamides derivatives of triazole 5 and application.

-

MDPI. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. MDPI. Accessed January 4, 2026. [Link].

-

ResearchGate. (PDF) Synthesis and crystal structure of (Z)-4-((1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, C19H14FN5O. ResearchGate. Accessed January 4, 2026. [Link].

-

OSTI.GOV. Preparation and Properties of 3-Amino-5-Nitro-l ,2,4-Triazole. OSTI.GOV. Accessed January 4, 2026. [Link].

-

ResearchGate. (PDF) 1-Methyl-5-nitro-1H-imidazole. ResearchGate. Accessed January 4, 2026. [Link].

Sources

- 1. CAS 15795-39-8 | this compound - Synblock [synblock.com]

- 2. This compound | 15795-39-8 [sigmaaldrich.com]

- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. osti.gov [osti.gov]

- 6. mdpi.com [mdpi.com]

- 7. 15795-39-8 | this compound | Triazoles | Ambeed.com [ambeed.com]

- 8. US10239882B2 - Substituted 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine compounds as PDE2 inhibitors - Google Patents [patents.google.com]

An In-Depth Technical Guide on the Biological Activity of 1,2,4-Triazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole ring system is a cornerstone in medicinal chemistry, recognized for its metabolic stability and ability to act as a pharmacophore. This versatile five-membered heterocycle, containing three nitrogen atoms, is a key structural component in a multitude of compounds with a wide array of biological activities.[1][2][3][4] Derivatives of 1,2,4-triazole are integral to numerous clinically approved drugs, demonstrating significant antifungal, anticancer, antibacterial, and antiviral properties.[1][4][5][6] This guide provides a comprehensive exploration of these biological activities, delving into the mechanisms of action, structure-activity relationships, and the experimental protocols essential for their evaluation.

Antifungal Activity: A Pillar of 1,2,4-Triazole Research

1,2,4-triazole derivatives are perhaps most renowned for their potent antifungal effects, forming the basis of many widely used antimycotic drugs like fluconazole and itraconazole.[1][5]

Mechanism of Action: The primary antifungal mechanism of these compounds involves the inhibition of lanosterol 14α-demethylase, a crucial enzyme in the ergosterol biosynthesis pathway in fungi.[7] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death. The nitrogen atom at the 4-position of the triazole ring plays a critical role by coordinating with the heme iron atom in the active site of the cytochrome P450 enzyme, lanosterol 14α-demethylase.

Caption: Mechanism of antifungal action of 1,2,4-triazole derivatives.

Structure-Activity Relationship (SAR): For potent antifungal activity, certain structural features are desirable. These include the presence of two or three aromatic rings, with at least one being halogen-substituted. This halogenated ring should be separated from the triazole moiety by a two-carbon linker. Furthermore, 2- and/or 2,4-substitutions on the aromatic rings are often associated with enhanced efficacy.

Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) M27-A procedures for yeasts.[8]

-

Preparation of Inoculum:

-

Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

-

Prepare a suspension of the fungal colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

-

Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[9]

-

-

Preparation of Antifungal Agent Dilutions:

-

Prepare a stock solution of the 1,2,4-triazole derivative in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired concentration range.

-

-

Inoculation and Incubation:

-

Determination of Minimum Inhibitory Concentration (MIC):

-

The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.[8] This can be determined visually or by using a spectrophotometer.

-

Anticancer Activity: A Multifaceted Approach

1,2,4-triazole derivatives have emerged as promising candidates in cancer therapy due to their ability to target various cellular pathways and proteins involved in cancer progression.[2][4][10][11][12]

Mechanisms of Action: The anticancer effects of these compounds are diverse and can include:

-

Tubulin Polymerization Inhibition: Some derivatives act as antimitotic agents by inhibiting the polymerization of tubulin, a key component of the cytoskeleton.[13][14] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[14]

-

Enzyme Inhibition: Certain 1,2,4-triazoles can inhibit crucial enzymes in cancer signaling pathways, such as EGFR (Epidermal Growth Factor Receptor) and BRAF, which are often mutated and hyperactivated in various cancers.[10]

-

Aromatase Inhibition: Letrozole, a commercially available drug, is a 1,2,4-triazole derivative that acts as an aromatase inhibitor, blocking the synthesis of estrogens and is used in the treatment of hormone-responsive breast cancer.[11]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] In vitro antifungal susceptibility methods and clinical implications of antifungal resistance. | Semantic Scholar [semanticscholar.org]

- 9. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 12. isres.org [isres.org]

- 13. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Strategic Guide to Unveiling the Therapeutic Targets of 1-Methyl-1h-1,2,4-triazol-5-amine

Abstract

The 1,2,4-triazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of clinically successful drugs.[1][2] Its unique electronic and steric properties allow for versatile interactions with diverse biological targets, leading to a broad spectrum of pharmacological activities, including antifungal, anticancer, antiviral, and anti-inflammatory effects.[2][3] This guide focuses on a specific, under-investigated derivative, 1-Methyl-1h-1,2,4-triazol-5-amine. While direct therapeutic applications for this compound are not yet established, its structural features suggest significant potential. This document provides a comprehensive, technically-focused roadmap for researchers and drug development professionals to systematically identify, validate, and characterize its potential therapeutic targets. We will bridge the gap from computational prediction to experimental validation, offering detailed protocols and strategic insights to unlock the therapeutic promise of this molecule.

Part 1: The 1,2,4-Triazole Scaffold: A Foundation for Drug Discovery

The five-membered ring of 1,2,4-triazole, with its three nitrogen atoms, possesses a unique combination of properties that make it highly valuable in drug design. It is aromatic, polar, and capable of acting as both a hydrogen bond donor and acceptor, facilitating high-affinity interactions with biological receptors.[2] Furthermore, the triazole ring is metabolically stable and can serve as an isostere for amide or ester groups, improving the pharmacokinetic profile of a lead compound.[2]

Many successful drugs leverage this scaffold. For instance, the antifungal agents fluconazole and itraconazole function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[2] In oncology, anastrozole and letrozole are non-steroidal aromatase inhibitors that effectively treat hormone-receptor-positive breast cancer.[4] The antiviral drug ribavirin also features a 1,2,4-triazole carboxamide moiety.[2] This history of clinical success provides a strong rationale for investigating novel derivatives like this compound.

Table 1: Prominent Drug Classes and Targets Associated with the 1,2,4-Triazole Scaffold

| Therapeutic Area | Target Class/Specific Target | Example Drugs |

| Oncology | Aromatase (CYP19A1) | Letrozole, Anastrozole[4] |

| AAA+ ATPase p97 | NMS-873 (investigational)[5] | |

| Tubulin, EGFR, BRAF | Various investigational derivatives[6] | |

| Infectious Disease | Fungal Lanosterol 14α-demethylase (CYP51) | Fluconazole, Itraconazole[2] |

| DNA Gyrase / Topoisomerase IV | Investigational antibacterial hybrids[2] | |

| Neurology | γ-aminobutyric acid-A (GABA-A) Receptors | Loreclezole (anticonvulsant)[2] |

| Somatostatin Receptor Subtype-4 (sst4) | Investigational agonists[7] |

Part 2: Hypothesis Generation: A Computational Approach to Target Fishing

Without established biological data for this compound, a robust in silico strategy is the most efficient starting point. This "target fishing" or "target prediction" phase uses computational methods to generate a ranked list of plausible protein targets, guiding subsequent experimental work.[8][9]

Core Strategy: Orthogonal In Silico Screening

Our recommended strategy employs two complementary computational approaches: ligand-based and structure-based methods. The convergence of predictions from these distinct methodologies significantly increases the confidence in a hypothesized target.[10]

-

Ligand-Based Target Prediction: This approach operates on the principle of chemical similarity: molecules with similar structures are likely to interact with similar protein targets.[1] We will compare the 2D and 3D structure of this compound against large databases of compounds with known biological activities (e.g., ChEMBL, PubChem).

-

Structure-Based Target Prediction (Reverse Docking): This method "docks" our compound of interest into the binding sites of a vast library of protein crystal structures (e.g., from the Protein Data Bank, PDB).[1] The algorithm calculates a binding affinity score for each protein, allowing us to rank the most probable interactors. This approach is particularly powerful for discovering novel, non-obvious targets.

Caption: In Silico Target Prediction Workflow.

Protocol 1: In Silico Target Fishing

Objective: To generate a prioritized list of potential protein targets for this compound.

Methodologies:

-

Ligand Preparation: a. Generate the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, ChemDraw). b. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. c. Generate a 2D fingerprint (e.g., Morgan fingerprint) for similarity searching.

-

Ligand-Based Screening: a. Utilize web-based platforms such as SwissTargetPrediction, SuperPred, or SEA (Similarity Ensemble Approach). b. Submit the SMILES string or 2D structure of the compound. c. The platforms will compare the query molecule to their internal databases of known ligands and their targets. d. Collect the ranked list of predicted targets based on similarity scores.

-

Structure-Based Screening (Reverse Docking): a. Use a reverse docking server like idTarget, PharmMapper, or a locally installed software suite (e.g., AutoDock Vina with a custom script to iterate through a PDB library). b. Submit the prepared 3D structure of the ligand (in .pdbqt or .mol2 format). c. The software will dock the ligand against a pre-compiled library of protein binding sites. d. Collect the ranked list of protein targets based on predicted binding energies (docking scores).

-

Data Integration and Analysis: a. Consolidate the target lists from both ligand-based and structure-based approaches. b. Prioritize targets that appear in both lists (i.e., are predicted by orthogonal methods). c. Perform pathway analysis (e.g., using KEGG or Reactome databases) on the prioritized targets to identify enriched biological pathways. This provides context and may suggest a mechanism of action. d. Filter the list based on "druggability" and relevance to disease, focusing on enzymes (kinases, proteases, metabolic enzymes) and receptors.

Part 3: Experimental Target Identification: From Hypothesis to Evidence

Computational predictions, while powerful for generating hypotheses, must be validated through rigorous experimentation. Chemical proteomics provides a direct and unbiased method to identify the cellular binding partners of a small molecule.[11][12]

Core Strategy: Affinity-Based Protein Profiling

This strategy involves immobilizing the compound of interest on a solid support (e.g., beads) and using it as "bait" to capture interacting proteins from a cell lysate. The captured proteins are then identified using mass spectrometry.[12]

Caption: Chemical Proteomics Workflow for Target ID.

Protocol 2: Affinity Chromatography-Mass Spectrometry (AC-MS)

Objective: To identify direct binding partners of this compound from a complex cellular proteome.

Phase 1: Probe Synthesis and Immobilization

-

Synthesis: Design and synthesize a derivative of the parent compound that incorporates a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., a carboxylic acid or amine). The linker position should be chosen carefully to minimize disruption of potential protein-binding interactions.

-

Immobilization: Covalently couple the linker-modified compound to activated agarose beads (e.g., NHS-activated or AminoLink beads) following the manufacturer's protocol.

-

Control Beads: Prepare control beads by either blocking the reactive groups on the activated beads or by immobilizing a structurally similar but biologically inactive analog.

Phase 2: Protein Lysate Preparation

-

Cell Culture: Grow a relevant human cell line (e.g., a cancer cell line like HCT-116 if anticancer activity is hypothesized) to ~80-90% confluency.

-

Harvesting: Wash cells with ice-cold PBS and scrape them into a conical tube. Pellet the cells by centrifugation.

-

Lysis: Resuspend the cell pellet in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

-

Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris. The supernatant is the clarified proteome. Determine protein concentration using a BCA assay.

Phase 3: Affinity Pulldown

-

Incubation: Incubate a defined amount of protein lysate (e.g., 1-5 mg) with the compound-immobilized beads and the control beads separately. Perform this incubation with gentle rotation for 2-4 hours at 4°C.

-

Competition Control (Optional but Recommended): In a separate incubation, add a molar excess of the free, unmodified parent compound to the lysate before adding the compound-immobilized beads. Genuine targets will be outcompeted, leading to their reduced presence in the final elution.

-

Washing: Pellet the beads and wash them extensively (e.g., 3-5 times) with lysis buffer to remove non-specifically bound proteins.

Phase 4: Protein Elution, Digestion, and Mass Spectrometry

-

Elution: Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE loading buffer) and heating.

-

Sample Preparation: Perform in-gel or in-solution tryptic digestion of the eluted proteins to generate peptides.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins. Compare the protein intensities between the experimental (compound beads) and control samples (control beads, competition control). Proteins significantly enriched in the experimental sample are considered high-confidence candidate targets.

Part 4: Validating the Target and Elucidating Mechanism

Identifying a candidate protein is a critical milestone, but it must be followed by rigorous validation to confirm it is a genuine, functionally relevant target.

Core Strategy: Orthogonal Validation Assays

A combination of in vitro biochemical assays and in cellulo functional assays is required to build a convincing case for a specific target.

-

Direct Target Engagement: Confirm that the compound physically binds to the purified target protein.

-

Functional Modulation: Demonstrate that this binding event alters the protein's function (e.g., inhibits its enzymatic activity).

-

Cellular Phenotype Correlation: Show that the compound's effect on cells is a direct consequence of its interaction with the target.

Protocol 3: Generic Enzyme Inhibition Assay (Example)

Objective: To confirm direct inhibition of a candidate enzyme target and determine the compound's potency (IC₅₀).

Materials:

-

Purified recombinant candidate enzyme.

-

Specific substrate and detection reagents for the enzyme.

-

This compound, dissolved in DMSO.

-

Assay buffer.

-

96-well microplate and plate reader.

Methodology:

-

Compound Dilution: Prepare a serial dilution of the compound in assay buffer, starting from a high concentration (e.g., 100 µM). Include a DMSO-only control (vehicle).

-

Enzyme Reaction: a. In each well of the microplate, add the assay buffer, the compound at its various concentrations, and the purified enzyme. b. Allow the compound and enzyme to pre-incubate for a set period (e.g., 15-30 minutes) at the optimal temperature for the enzyme. c. Initiate the enzymatic reaction by adding the substrate.

-

Detection: After a fixed time, stop the reaction and measure the product formation using a suitable detection method (e.g., absorbance, fluorescence, or luminescence) with a plate reader.

-

Data Analysis: a. Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity). b. Plot the percent inhibition versus the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic curve to calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

Caption: Logic Flow for Target Validation.

Conclusion and Future Outlook

The journey from a novel chemical entity to a validated therapeutic agent is complex and requires a multi-faceted, evidence-based approach. For this compound, the path begins with leveraging the rich history of its parent scaffold to inform a robust computational target-fishing strategy. By combining ligand- and structure-based predictions, researchers can generate high-quality hypotheses to guide their experimental work. Unbiased techniques like chemical proteomics offer a powerful means to identify direct binding partners in a native cellular context. Finally, rigorous biochemical and cell-based assays are essential to validate these candidates and confirm that they are functionally responsible for the compound's biological effects. This systematic process of discovery, identification, and validation provides the strongest foundation for developing this compound into a potential next-generation therapeutic.

References

- Benchchem. (n.d.). 1-Methyl-1,2,4-triazole | High-Purity | For Research.

-

Kumar, K., & Aggarwal, N. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 114, 105072. Retrieved January 4, 2026, from [Link]

- Taylor & Francis Online. (n.d.). Synthesis, characterization and biological activity studies of certain 1-((benzo[d]thiazol-2-yl) methyl).

-

Wang, S., et al. (2021). Optimization of 1,2,4-Triazole-Based p97 Inhibitors for the Treatment of Cancer. ACS Medicinal Chemistry Letters, 12(4), 585-592. Retrieved January 4, 2026, from [Link]

- Al-Bayati, R. I. H., et al. (2025). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Egyptian Journal of Chemistry.

- MDPI. (2025). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents.

- Rohde, E., et al. (2007). Discovery of a 3,4,5-trisubstituted-1,2,4-triazole agonist with high affinity and selectivity at the somatostatin subtype-4 (sst4) receptor. Bioorganic & Medicinal Chemistry Letters, 17(22), 6253-6257.

- ResearchGate. (n.d.). A Comprehensive review on 1, 2,4 Triazole.

-

O'Boyle, N. M., et al. (2018). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery, 13(12), 1101-1111. Retrieved January 4, 2026, from [Link]

- World Preclinical Congress. (n.d.). Chemical Proteomics for Target Validation.

- European Review for Medical and Pharmacological Sciences. (2022). A brief introduction to chemical proteomics for target deconvolution.

- ResearchGate. (n.d.). In silico target fishing: Predicting biological targets from chemical structure.

-

Al-Ostath, A., et al. (2020). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Bioorganic Chemistry, 103, 104183. Retrieved January 4, 2026, from [Link]

-

Cerchia, C., et al. (2021). Recent Advances in In Silico Target Fishing. International Journal of Molecular Sciences, 22(17), 9135. Retrieved January 4, 2026, from [Link]

Sources

- 1. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sapient.bio [sapient.bio]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. m.youtube.com [m.youtube.com]

- 5. Using Proteomics to Improve the Drug Development Process - MetwareBio [metwarebio.com]

- 6. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Proteogenomics Study Identifies Cancer Drug Targets - NCI [cancer.gov]

- 8. researchgate.net [researchgate.net]

- 9. Recent Advances in In Silico Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Chemical Proteomics for Target Validation [worldpreclinicalcongress.com]

- 12. europeanreview.org [europeanreview.org]

An In-depth Technical Guide to the Presumed Mechanism of Action of 1-Methyl-1H-1,2,4-triazol-5-amine

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, integral to a multitude of therapeutic agents with a broad spectrum of biological activities.[1] This guide delves into the potential mechanism of action of a specific, yet lesser-studied derivative, 1-Methyl-1H-1,2,4-triazol-5-amine. While direct research on this compound is limited, this document will extrapolate from the known pharmacology of structurally related aminotriazoles to propose putative biological targets and signaling pathways. Furthermore, we will outline a comprehensive, field-proven experimental framework to rigorously investigate and validate its precise mechanism of action. This whitepaper is intended to serve as a foundational resource for researchers embarking on the study of this and similar molecules, providing both theoretical grounding and practical, actionable methodologies.

Introduction: The Prominence of the 1,2,4-Triazole Nucleus

The 1,2,4-triazole ring system is a "privileged scaffold" in drug discovery, a feature attributed to its unique physicochemical properties.[1] Its five-membered aromatic ring, containing three nitrogen atoms, imparts metabolic stability, hydrogen bonding capability, and dipole character, allowing for high-affinity interactions with a diverse range of biological targets.[1] This has led to the development of clinically significant drugs spanning multiple therapeutic areas, including antifungal agents (e.g., Fluconazole), anxiolytics (e.g., Alprazolam), and antiviral medications (e.g., Ribavirin).[1]

The diverse biological activities of 1,2,4-triazole derivatives, which include antimicrobial, anti-inflammatory, analgesic, and antitumoral effects, underscore the versatility of this heterocyclic core.[2] The specific pharmacological profile of any given triazole derivative is dictated by the nature and position of its substituents. This guide focuses on this compound, a compound characterized by a methyl group at the N1 position and an amino group at the C5 position.

Postulated Mechanism of Action: Extrapolation from Structural Analogs

Primary Putative Target: Imidazoleglycerol-Phosphate Dehydratase (IGPD)

3-Amino-1,2,4-triazole is a known competitive inhibitor of imidazoleglycerol-phosphate dehydratase (IGPD), a key enzyme in the histidine biosynthesis pathway in plants and microorganisms.[3] This inhibition forms the basis of its herbicidal activity.[3] Given the structural similarity, it is plausible that this compound could also interact with and inhibit IGPD or a homologous enzyme in susceptible organisms. The addition of a methyl group at the N1 position may alter the binding affinity and specificity for the enzyme's active site.

Hypothesized Signaling Pathway: Inhibition of Histidine Biosynthesis

Caption: Postulated pathway of IGPD inhibition.

Secondary Putative Target: Catalase

3-Amino-1,2,4-triazole is also a well-documented inhibitor of catalase, an enzyme crucial for the decomposition of hydrogen peroxide and the protection of cells from oxidative damage.[4][5] Inhibition of catalase leads to an accumulation of reactive oxygen species (ROS), inducing cellular stress and apoptosis. It is conceivable that this compound shares this property, potentially contributing to antimicrobial or cytotoxic effects.

Hypothesized Signaling Pathway: Induction of Oxidative Stress

Caption: Postulated pathway of catalase inhibition.

A Framework for Experimental Validation

To transition from hypothesis to validated mechanism, a structured and rigorous experimental approach is paramount. The following section outlines a series of self-validating protocols designed to elucidate the precise mechanism of action of this compound.

Target Identification and Validation

The initial phase of investigation should focus on identifying the direct molecular targets of the compound.

3.1.1. In Vitro Enzyme Inhibition Assays

-

Objective: To quantitatively assess the inhibitory potential of this compound against candidate enzymes.

-

Protocol:

-

Enzyme Procurement: Obtain purified recombinant imidazoleglycerol-phosphate dehydratase and catalase.

-

Assay Setup: Prepare a series of dilutions of this compound.

-

Reaction Initiation: In a 96-well plate, combine the enzyme, its specific substrate, and the test compound at various concentrations.

-

Data Acquisition: Monitor the reaction kinetics using a spectrophotometer or fluorometer, measuring the rate of substrate conversion or product formation.

-

Data Analysis: Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each enzyme.

-

| Parameter | Imidazoleglycerol-Phosphate Dehydratase | Catalase |

| Substrate | Imidazoleglycerol phosphate | Hydrogen peroxide |

| Detection Method | Spectrophotometric (e.g., monitoring NAD+ reduction) | Spectrophotometric (monitoring H2O2 disappearance at 240 nm) |

| Positive Control | 3-Amino-1,2,4-triazole | 3-Amino-1,2,4-triazole |

| Negative Control | Vehicle (e.g., DMSO) | Vehicle (e.g., DMSO) |

3.1.2. Cellular Thermal Shift Assay (CETSA)

-

Objective: To confirm target engagement within a cellular context.

-

Protocol:

-

Cell Treatment: Incubate target cells with this compound or vehicle.

-

Thermal Challenge: Heat the cell lysates to a range of temperatures.

-

Protein Precipitation: Centrifuge to pellet aggregated proteins.

-

Target Detection: Analyze the soluble fraction by Western blot using antibodies specific to the putative target proteins (IGPD, Catalase).

-

Analysis: A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.

-

Experimental Workflow: Target Validation

Caption: Workflow for target identification and validation.

Cellular and Phenotypic Assays

Following target validation, the next logical step is to assess the compound's effects at the cellular and organismal level.

3.2.1. Minimum Inhibitory Concentration (MIC) Determination

-

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

-

Protocol:

-

Microorganism Culture: Grow the test organism (e.g., E. coli, S. cerevisiae) to a specific density.

-

Serial Dilution: Prepare a two-fold serial dilution of this compound in a 96-well plate.

-

Inoculation: Add the microbial culture to each well.

-

Incubation: Incubate the plate under appropriate growth conditions.

-

MIC Reading: Determine the MIC as the lowest concentration with no visible growth.

-

3.2.2. Cellular Viability and Cytotoxicity Assays

-

Objective: To assess the effect of the compound on the viability of mammalian cell lines.

-

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a range of concentrations of this compound.

-

Viability Assessment: After a set incubation period (e.g., 24, 48, 72 hours), measure cell viability using a standard assay (e.g., MTT, CellTiter-Glo).

-

Data Analysis: Calculate the EC50 value (the concentration that reduces cell viability by 50%).

-

| Assay | Principle | Endpoint |